2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)
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Description
2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid) is a useful research compound. Its molecular formula is C23H28N2O8S2 and its molecular weight is 524.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid) is 524.12870820 g/mol and the complexity rating of the compound is 920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The compound features a fluorene backbone with sulfonylimino groups and carboxylic acid functionalities that may contribute to its biological activity. Understanding the structure is crucial for elucidating its interaction with biological targets.
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₈N₂O₄S₂ |
Molecular Weight | 386.48 g/mol |
CAS Number | Not specified in available literature |
Appearance | Crystalline solid |
Antimicrobial Activity
Research indicates that derivatives of fluorene compounds exhibit significant antimicrobial properties. For instance, studies on related compounds show effectiveness against various multidrug-resistant strains. The mode of action often involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is critical for bacterial growth and DNA synthesis.
- Case Study : A study synthesized thiazolidinone and azetidinone derivatives based on fluorene, which demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active compounds showed zones of inhibition comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of fluorene derivatives has been explored extensively. Compounds similar to 2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid) have shown promising results in inhibiting cancer cell proliferation.
- Research Findings : In vitro studies have demonstrated that certain fluorene derivatives exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These compounds were found to induce apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a vital role in nucleotide synthesis. Inhibitors can disrupt DNA replication in both bacterial and cancer cells.
- Apoptosis Induction : Certain analogs have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that fluorene derivatives may possess antioxidant capabilities, which can help mitigate oxidative stress in cells.
Summary of Research Findings
Properties
IUPAC Name |
2-[[7-[(1-carboxy-2-methylpropyl)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O8S2/c1-12(2)20(22(26)27)24-34(30,31)16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)35(32,33)25-21(13(3)4)23(28)29/h5-8,10-13,20-21,24-25H,9H2,1-4H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSVELNPYSTOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.